molecular formula C9H7FN2S B1338566 5-(4-Fluorophenyl)thiazol-2-amine CAS No. 774-50-5

5-(4-Fluorophenyl)thiazol-2-amine

Cat. No.: B1338566
CAS No.: 774-50-5
M. Wt: 194.23 g/mol
InChI Key: ADOSTLZJKSBUSD-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Studies have synthesized and evaluated the antimicrobial activities of thiazole derivatives. For example, a novel compound synthesized from precursors like 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira, Sarojini, & Poojary, 2018). Another study demonstrated the antibacterial and antifungal activity of thiazole derivatives synthesized from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide (Dengale, Karale, Akolkar, Darekar, & Deshmukh, 2019).

Anticancer Activity

A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for their antitumor activities. Some compounds demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines, highlighting the potential of fluorophenyl thiazolamines as novel anticancer agents (Chandra Sekhar et al., 2019).

Antiviral and Antitubercular Agents

Thiazolides, including those with fluorophenyl groups, have shown activity against hepatitis C virus (HCV) genotypes, with structure-activity relationships indicating that an electron-withdrawing group at C(5') correlates with potency. This underscores their potential as novel antiviral agents (Stachulski et al., 2011). Additionally, some thiadiazole derivatives exhibited high inhibitory activities against Mycobacterium smegmatis, suggesting their application as antitubercular agents (Chandra Sekhar et al., 2019).

Material Science and Molecular Dynamics

The structural and electronic properties of thiazole derivatives have been investigated for their potential in material science applications. For instance, the spectroscopic characterization and crystallographic elucidation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed insights into its molecular structure, supporting its use in developing new materials with specific optical properties (Al-Harthy et al., 2019). Additionally, molecular dynamics simulation studies on thiazole derivatives against corrosion of iron suggest their application in corrosion inhibition, highlighting the versatility of these compounds in various scientific applications (Kaya et al., 2016).

Future Directions

Thiazole derivatives, including “5-(4-Fluorophenyl)thiazol-2-amine”, have potential for further exploration due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and investigating their biological activities.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSTLZJKSBUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501277
Record name 5-(4-Fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-50-5
Record name 5-(4-Fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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